molecular formula C16H20N4O B3880707 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime

3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B3880707
M. Wt: 284.36 g/mol
InChI Key: AHEKVNKLJMHRES-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a derivative of pyrazole and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime is not fully understood. However, studies have suggested that 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime may also modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime can increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the brain. Additionally, 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has also been shown to reduce seizure severity and increase seizure threshold in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime in lab experiments is that it has been shown to have low toxicity and high bioavailability. Additionally, 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime is relatively easy to synthesize and can be obtained in high yield. However, one limitation of using 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime. One direction is to further investigate its potential as a neuroprotective agent and its ability to modulate the Nrf2/ARE pathway. Another direction is to study its potential as an anticonvulsant agent and its effects on ion channels in the brain. Additionally, future studies could investigate the potential use of 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has been studied for its potential pharmacological properties, including its ability to act as a neuroprotective agent, an anti-inflammatory agent, and an anticonvulsant agent. Studies have shown that 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime can protect against oxidative stress-induced neurotoxicity and reduce inflammation in the brain. Additionally, 3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to have anticonvulsant effects in animal models.

properties

IUPAC Name

(NE)-N-[(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-15(12-17-21)16(19-10-6-3-7-11-19)20(18-13)14-8-4-2-5-9-14/h2,4-5,8-9,12,21H,3,6-7,10-11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEKVNKLJMHRES-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/O)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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